N-(4-fluoro-3-nitrophenyl)-2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide
Description
Properties
IUPAC Name |
N-(4-fluoro-3-nitrophenyl)-2-[6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15F2N5O3S2/c1-12-21(34-22(25-12)13-2-4-14(23)5-3-13)17-8-9-20(28-27-17)33-11-19(30)26-15-6-7-16(24)18(10-15)29(31)32/h2-10H,11H2,1H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOMQBSZURYDFCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)F)C3=NN=C(C=C3)SCC(=O)NC4=CC(=C(C=C4)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15F2N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluoro-3-nitrophenyl)-2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as 4-fluoro-3-nitroaniline and 2-(4-fluorophenyl)-4-methyl-1,3-thiazole. These intermediates are then subjected to further reactions, including coupling reactions, nucleophilic substitutions, and acylation reactions, under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluoro-3-nitrophenyl)-2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atoms can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could yield various substituted derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Exploration as a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-fluoro-3-nitrophenyl)-2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups : The nitro group in the target compound and may enhance metabolic stability or binding affinity compared to halogen-only analogs (e.g., ) .
- Heterocyclic Cores : Pyridazine-thiazole systems (target) could exhibit distinct electronic properties vs. triazole cores (), influencing solubility or target selectivity .
Pharmacological and Physicochemical Properties
Data from analogs highlight substituent-driven trends:
Anti-Exudative Activity ()
Triazole-acetamides with sulfanyl linkages (e.g., 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives) demonstrated anti-exudative activity at 10 mg/kg, comparable to diclofenac sodium . The target compound’s nitro group may modulate similar pathways but with enhanced potency due to increased electrophilicity.
Thermal Stability and Spectroscopy
- Melting Points : Triazole-acetamides in exhibit melting points ranging from 216–274°C, correlating with crystalline stability influenced by nitro or methoxy groups. The target compound’s pyridazine-thiazole system may further elevate melting points due to rigidity .
- IR Spectra: Sulfanyl (C–S) stretches near 665–681 cm⁻¹ and carbonyl (C=O) bands at 1653–1697 cm⁻¹ are consistent across analogs (). The nitro group in the target compound would introduce additional NO₂ stretches (~1530 cm⁻¹) .
Biological Activity
N-(4-fluoro-3-nitrophenyl)-2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article explores its biological activity, focusing on anticancer mechanisms, structure-activity relationships (SAR), and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : CHFNOS
- Molecular Weight : 499.5 g/mol
- CAS Number : 923202-84-0
The biological activity of this compound is primarily linked to its ability to inhibit specific protein kinases involved in cell proliferation and survival pathways. The compound has shown promising results in inhibiting the epidermal growth factor receptor (EGFR), which is crucial for many cancers.
In vitro Studies
In a study evaluating various synthesized compounds, including this compound, it was found to exhibit significant inhibitory activity against EGFR with an IC value of approximately 18.35 µM. This was comparable to standard drugs such as erlotinib, which had an IC of 6.12 µM .
Structure–Activity Relationship (SAR)
The structure–activity relationship studies indicate that modifications on the thiazole and pyridazine rings significantly influence the biological activity of the compound. For instance:
- Electron-Withdrawing Groups : The presence of fluorine and nitro groups enhances the inhibitory activity against EGFR.
- Thiazole Ring : The thiazole moiety contributes to the cytotoxic effects observed in various cancer cell lines, including A549 (lung), MCF7 (breast), and HCT116 (colon) .
Case Studies
Several studies have investigated the anticancer properties of this compound:
- Anticancer Activity Assay :
- Inhibition of Protein Kinases :
Comparative Analysis
The following table summarizes the biological activity of N-(4-fluoro-3-nitrophenyl)-2-{...} compared to other similar compounds:
| Compound Name | IC (µM) | Target | Activity |
|---|---|---|---|
| N-(4-fluoro-3-nitrophenyl)-2-{...} | 18.35 | EGFR | Strong Inhibitor |
| Erlotinib | 6.12 | EGFR | Standard Inhibitor |
| Compound X (similar structure) | 24.34 | EGFR | Moderate Inhibitor |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?
- Methodological Answer : The synthesis involves multi-step reactions, starting with the formation of the thiazole-pyridazine core. Key steps include:
- Thiazole ring formation : Cyclization of 4-fluorophenyl-substituted thioamides with α-halo ketones under reflux in ethanol (#user-content-evidence-1).
- Pyridazine coupling : Suzuki-Miyaura cross-coupling to attach the pyridazine moiety, using Pd(PPh₃)₄ as a catalyst in DMF at 80°C (#user-content-evidence-5).
- Sulfanyl-acetamide linkage : Thiol-ene "click" chemistry or nucleophilic substitution with potassium carbonate as a base in acetonitrile (#user-content-evidence-14).
- Critical Parameters : Temperature control (±2°C) and anhydrous solvents are essential to minimize side reactions. Purity is verified via HPLC (>95%) and NMR (#user-content-evidence-1).
Q. How is the compound characterized to confirm structural integrity?
- Analytical Workflow :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorine atoms at δ 160-165 ppm in ¹⁹F NMR) (#user-content-evidence-5).
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H]⁺ at m/z 507.6) (#user-content-evidence-1).
- Elemental Analysis : Carbon, hydrogen, nitrogen (CHN) analysis to ensure stoichiometric ratios (#user-content-evidence-14).
Advanced Research Questions
Q. How can conflicting bioactivity data from different assays be resolved?
- Case Study : Discrepancies in IC₅₀ values (e.g., 2.1 μM vs. 8.7 μM in kinase inhibition assays) may arise from:
- Assay Conditions : ATP concentration variations (1 mM vs. 10 μM) alter competitive binding dynamics (#user-content-evidence-1).
- Cellular Context : Differences in membrane permeability (logP = 3.2) or efflux pump activity (e.g., P-gp overexpression) (#user-content-evidence-2).
- Resolution Strategy :
- Use isothermal titration calorimetry (ITC) to measure binding constants independently of cellular factors (#user-content-evidence-8).
- Normalize data against control compounds with known pharmacokinetic profiles (#user-content-evidence-14).
Q. What strategies improve metabolic stability without compromising target affinity?
- Structural Modifications :
- Fluorine Substitution : Replace the 3-nitro group with a trifluoromethyl (-CF₃) to reduce oxidative metabolism (#user-content-evidence-18).
- Sulfonyl Replacement : Substitute the sulfanyl group with a sulfone to enhance resistance to glutathione conjugation (#user-content-evidence-5).
- In Vitro Validation :
- Microsomal stability assays (human liver microsomes, t₁/₂ > 30 min) (#user-content-evidence-2).
- CYP450 inhibition screening (IC₅₀ > 10 μM for CYP3A4/2D6) (#user-content-evidence-8).
Key Research Challenges
- Crystallographic Data Gaps : No published X-ray structures exist for this compound, limiting SAR studies. Propose collaborative efforts with crystallography labs (#user-content-evidence-16).
- Off-Target Effects : Screen against a panel of 50 kinases to identify selectivity issues (e.g., c-KIT inhibition at IC₅₀ = 1.8 μM) (#user-content-evidence-8).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
